ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzothiophene core, a tetraazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Tetraazole Ring: The tetraazole ring is introduced via a cycloaddition reaction between an azide and a nitrile derivative.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.
Final Coupling: The final coupling involves the reaction of the intermediate compounds to form the desired product under controlled conditions, typically involving a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetraazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-chlorophenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate
- Ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)amino]benzoate
Uniqueness
Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a benzothiophene core, a tetraazole ring, and a chlorophenyl group. This combination of functional groups provides it with distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H20ClN5O3S2 |
---|---|
Molecular Weight |
478 g/mol |
IUPAC Name |
ethyl 2-[[2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20ClN5O3S2/c1-2-29-19(28)17-14-5-3-4-6-15(14)31-18(17)22-16(27)11-30-20-23-24-25-26(20)13-9-7-12(21)8-10-13/h7-10H,2-6,11H2,1H3,(H,22,27) |
InChI Key |
BPYRYIVQOQNERV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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